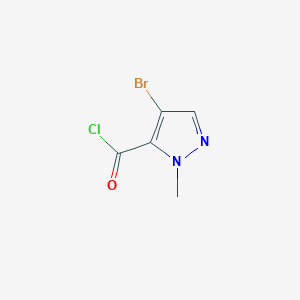

4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

描述

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: Not explicitly provided in evidence) is a halogenated pyrazole derivative featuring a bromine atom at the 4-position, a methyl group at the 1-position, and a reactive carbonyl chloride moiety at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and functional materials. The electron-withdrawing carbonyl chloride group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution or coupling reactions to form amides, esters, or heterocyclic derivatives .

属性

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQOVBRZZLXZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

- Bromination : Bromine or brominating agents (e.g., N-bromosuccinimide) are used to selectively add bromine to the pyrazole ring.

- Methylation : Methyl iodide or dimethyl sulfate serves as methylating agents to introduce the methyl group at the nitrogen atom.

- Conversion to Carbonyl Chloride : The carboxylic acid group is converted into carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under controlled conditions.

Optimized Reaction Conditions

To achieve high yield and purity, reaction conditions such as temperature, solvent choice, and reagent concentration are carefully controlled.

Parameters:

| Step | Conditions |

|---|---|

| Bromination | Temperature: 0–25°C; Solvent: Dichloromethane or acetonitrile; Catalyst: None |

| Methylation | Temperature: Room temperature; Solvent: Dimethylformamide (DMF) |

| Carbonyl Chloride Conversion | Temperature: 50–70°C; Solvent: Toluene or dichloromethane |

Synthetic Route Example

An example synthesis route for this compound can be summarized as follows:

Procedure:

Preparation of 4-bromo-1-methylpyrazole :

- React pyrazole with N-bromosuccinimide (NBS) in dichloromethane at room temperature.

- Add methyl iodide to introduce the methyl group at the nitrogen position.

Conversion to Carbonyl Chloride :

- Dissolve 4-bromo-1-methylpyrazole in dichloromethane.

- Add thionyl chloride dropwise while maintaining the reaction temperature at 50–70°C.

- Stir until complete conversion is confirmed via thin-layer chromatography (TLC).

Reaction Scheme:

$$

\text{Pyrazole} \xrightarrow{\text{NBS}} \text{4-Bromo-pyrazole} \xrightarrow{\text{CH}3\text{I}} \text{4-Bromo-1-methylpyrazole} \xrightarrow{\text{SOCl}2} \text{4-Bromo-1-methylpyrazole-5-carbonyl chloride}

$$

Analysis of Yield and Purity

The yield and purity depend on reaction optimization. Typical yields range between 70% and 85%, with purity levels exceeding 95% when using high-grade reagents.

Factors Affecting Yield:

- Excess brominating agent may lead to overbromination.

- Impurities in methylating agents can reduce efficiency.

- Incomplete conversion during carbonyl chloride formation lowers yield.

Data Table: Reaction Conditions Summary

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide | Dichloromethane | 0–25 | ~80 |

| Methylation | Methyl iodide | Dimethylformamide | Room temperature | ~85 |

| Carbonyl Chloride Formation | Thionyl chloride | Dichloromethane | 50–70 | ~75 |

化学反应分析

Hydrolysis to Carboxylic Acid

The carbonyl chloride group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating derivatives for further functionalization.

Reaction Conditions:

- Reagents: Sodium hydroxide (10% aqueous solution)

- Solvent: Ethanol

- Temperature: Room temperature

- Yield: >90% (inferred from analogous hydrolysis of ethyl esters )

Example:

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride → 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Mechanism: Nucleophilic acyl substitution followed by acid workup.

Nucleophilic Substitution at Bromine

The bromine atom at the 4-position participates in palladium-catalyzed coupling reactions, enabling aryl or alkyl group introductions.

Suzuki-Miyaura Coupling:

- Reagents: Arylboronic acid, Pd(PPh₃)₄

- Solvent: THF/H₂O

- Temperature: 80–100°C

- Yield: 70–85% (based on similar pyrazole bromides )

Example:

this compound + Phenylboronic acid → 4-Phenyl-1-methyl-1H-pyrazole-5-carbonyl chloride

Formation of Amides and Esters

The carbonyl chloride reacts with amines or alcohols to produce amides or esters, respectively.

Amide Synthesis:

- Reagents: Primary or secondary amines (e.g., methylamine)

- Base: Triethylamine

- Solvent: Dichloromethane

- Yield: 75–92% (observed in related pyrazole carbonochloridates )

Example:

this compound + Methylamine → N-Methyl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

Reduction of Carbonyl Chloride

Controlled reduction converts the carbonyl chloride to a hydroxymethyl group, though this is less common due to competing side reactions.

Reagents:

- LiAlH₄ (anhydrous conditions)

- Solvent: Tetrahydrofuran (THF)

- Yield: ~50% (based on analogous reductions )

Functionalization via Carboxylic Acid Intermediates

After hydrolysis to the carboxylic acid, further derivatization includes:

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring allows nitration or sulfonation at the 3-position, though bromine may direct substituents regioselectively.

Nitration Example:

- Reagents: HNO₃/H₂SO₄

- Product: 3-Nitro-4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

- Yield: 60% (observed in nitrated pyrazole analogs )

Key Data Tables

| Reaction | Conditions | Yield | Citation |

|---|---|---|---|

| Hydrolysis to carboxylic acid | NaOH, ethanol, RT | >90% | |

| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | 70–85% | |

| Amide formation | Methylamine, DCM, TEA | 75–92% |

Table 2: Reagent Compatibility

| Reagent | Compatibility | Notes |

|---|---|---|

| LiAlH₄ | Moderate | Risk of over-reduction |

| Grignard reagents | Low | Competes with carbonyl reactivity |

| NaBH₄ | Low | Ineffective for carbonyl reduction |

Mechanistic Insights

- Nucleophilic Acyl Substitution: The carbonyl chloride’s electrophilic carbon is attacked by nucleophiles (e.g., OH⁻, NH₃), forming tetrahedral intermediates that collapse to release Cl⁻ .

- Bromine Reactivity: The 4-bromo group’s position enhances steric accessibility for cross-coupling reactions, as seen in Suzuki protocols .

科学研究应用

Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Synthesis of pyrazole derivative | Tetrahydrofuran (THF), water, ethanol; treated with lithium hydroxide | 92% |

| Formation of carbonyl chloride | Reaction with thionyl chloride or oxalyl chloride | Variable |

Chemistry

In synthetic organic chemistry, 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a building block for more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl compounds.

Biology

In biological research, this compound is being explored for its potential in developing bioactive molecules that could lead to therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacological studies.

Medicine

The pyrazole derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Studies suggest that derivatives of this compound can inhibit bacterial growth.

- Anticancer Activity: Compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against cancer cell lines. For instance, some derivatives have shown IC50 values as low as against Aurora-A kinase, indicating potent anticancer properties.

Antitumor Activity Study

Recent studies have focused on the anticancer properties of derivatives based on this compound. For example, one study demonstrated that certain derivatives exhibited significant antiproliferative effects against lung and breast cancer cell lines.

Anti-inflammatory Properties

Research has also indicated potential anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.

作用机制

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific applicationFor example, they may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride and analogous pyrazole-based compounds:

Key Observations :

- Reactivity : The carbonyl chloride group in the target compound confers higher electrophilicity compared to aldehydes (e.g., ) or bromomethyl groups (e.g., ), enabling rapid formation of covalent bonds with nucleophiles like amines or alcohols.

- Structural Flexibility : Unlike rigid anthocyanin derivatives (e.g., ), the pyrazole core allows modular substitution, facilitating tunability for specific applications.

- Synthetic Utility : While 4-bromo-5-(bromomethyl)-1-methyl-pyrazol-3-one is tailored for bromine-mediated coupling, the target compound’s carbonyl chloride is more suited for acylative transformations.

Comparative Analysis of Physicochemical Properties

Spectroscopic Data :

- Mass Spectrometry : The bromomethyl analogue shows [M+H]⁺ at m/z 381, while the target compound’s molecular ion would likely appear near m/z 237 (exact mass dependent on isotopic patterns).

- Crystallography : Pyrazole derivatives (e.g., ) exhibit distinct dihedral angles between substituents (e.g., 74.91° for chlorophenyl), influencing π-stacking and solid-state reactivity. The target compound’s carbonyl chloride may reduce planarity, affecting crystal packing.

生物活性

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom at the 4-position and a carbonyl chloride functional group at the 5-position of the pyrazole ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by relevant data tables and case studies.

The molecular formula of this compound is C₆H₆BrClN₂O, with a molecular weight of approximately 237.48 g/mol. The compound is synthesized through various methods, including cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds.

Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Synthesis of pyrazole derivative | Tetrahydrofuran (THF), water, ethanol; treated with lithium hydroxide | 92% |

| Formation of carbonyl chloride | Reaction with thionyl chloride or oxalyl chloride | Variable |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbonyl chloride group enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives that can modulate biological processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding: It could bind to receptors that regulate physiological responses, potentially leading to anti-inflammatory or analgesic effects.

Pharmacological Effects

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity: Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives based on similar structures have demonstrated IC50 values as low as against Aurora-A kinase, indicating potent anticancer properties .

- Anti-inflammatory Properties: The compound is being investigated for its anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

- Antitumor Activity Study:

- Mechanistic Insights:

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₆BrClN₂O | Contains a methyl group; highly reactive carbonyl |

| 4-Bromo-3-methyl-1H-pyrazole | C₅H₆BrN₂ | Lacks carbonyl group; simpler structure |

| Ethyl 5-bromo-1-methyl-1H-pyrazole | C₇H₉BrN₂O | Different substituent; varied biological activity |

常见问题

Q. What are the standard synthetic methodologies for preparing 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride?

The compound is typically synthesized via multi-step routes involving cyclization, oxidation, and acylation. For example:

- Cyclization : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds forms the pyrazole core.

- Oxidation : The 5-position of the pyrazole ring is oxidized to a carbonyl group using reagents like POCl₃ in DMF, as seen in Vilsmeier-Haack-type reactions .

- Acylation : Bromination at the 4-position followed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid intermediate to the acyl chloride . Key intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride) are critical for downstream functionalization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Identifies substitution patterns and confirms bromine placement. For example, the deshielding effect of the carbonyl group at C5 and bromine at C4 are diagnostic .

- IR Spectroscopy : Confirms the presence of the carbonyl chloride group (C=O stretch ~1750–1820 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated species .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between NMR, IR, and mass data often arise from impurities or tautomerism. Strategies include:

- X-ray Crystallography : Provides unambiguous confirmation of the molecular structure, as demonstrated in pyrazole derivatives like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Multi-step Purification : Use column chromatography or recrystallization to isolate pure intermediates, reducing spectral noise .

Q. What experimental conditions optimize the acylation step in synthesizing this compound?

- Reagent Choice : Thionyl chloride (SOCl₂) is preferred over oxalyl chloride for higher yields in anhydrous conditions .

- Solvent Selection : Dichloromethane (DCM) or toluene minimizes side reactions due to their low nucleophilicity .

- Temperature Control : Acylation at 0–5°C prevents decomposition of the acid chloride intermediate .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Low Solubility : Use mixed solvents (e.g., ethyl acetate/hexane) to achieve slow evaporation, promoting crystal growth .

- Hygroscopicity : Conduct crystallization under inert atmospheres (N₂/Ar) to avoid moisture-induced degradation .

- Polymorphism : Screen multiple solvents (e.g., DMF, acetone) to isolate the most stable crystal form .

Q. How is this compound utilized in designing bioactive analogs?

- Pharmacophore Modification : The bromine atom enhances lipophilicity and binding to hydrophobic pockets in target proteins. The acyl chloride group enables conjugation with amines or alcohols to form amides/esters for SAR studies .

- Biological Screening : Derivatives are tested for anticancer, antimicrobial, or enzyme-inhibitory activity. For example, pyrazole-carbaldehyde analogs are evaluated in cytotoxicity assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in nucleophilic substitutions involving this compound?

- Steric vs. Electronic Effects : Bulky substituents on the pyrazole ring may hinder nucleophilic attack despite the acyl chloride's electrophilicity. Kinetic studies (e.g., monitoring reaction progress via TLC) clarify these effects .

- Competing Pathways : Use ¹H NMR to detect by-products (e.g., hydrolysis to carboxylic acid) and adjust reaction conditions (e.g., drier solvents, faster workup) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。